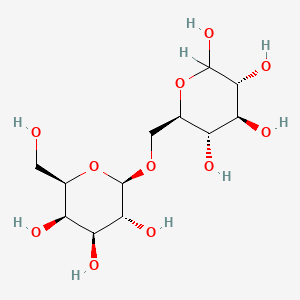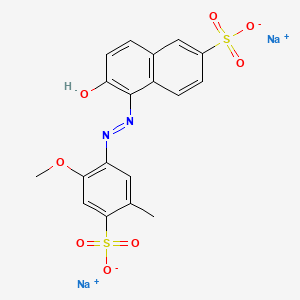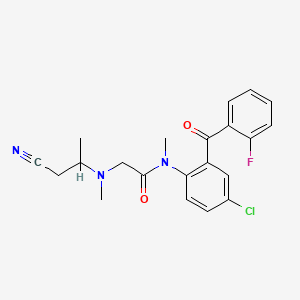
Atropine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atropine oxide is a derivative of atropine, a tropane alkaloid that occurs naturally in plants such as Atropa belladonna, Datura stramonium, and Mandragora. Atropine is well-known for its anticholinergic properties, which make it useful in treating various medical conditions. This compound, specifically atropine N-oxide, is an oxidized form of atropine that has been studied for its unique chemical and pharmacological properties .
Preparation Methods
Atropine oxide can be synthesized through the oxidation of atropine using various peroxyacids. Common oxidants include potassium peroxymonosulfate, m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid. The optimal conditions for obtaining atropine N-oxide involve using potassium peroxymonosulfate, which achieves a 100% yield within 15 minutes . The oxidation reaction is a second-order reaction, and the rate constants for these reactions have been established .
Chemical Reactions Analysis
Atropine oxide undergoes several types of chemical reactions, including reduction and oxidation. The electrochemical behavior of atropine N-oxide has been investigated using a mercury dropping electrode, where it was found to form two reduction peaks, each involving one electron and one proton . The compound can also undergo hydrolysis, yielding tropine and tropic acid as major products .
Scientific Research Applications
In pharmaceutical research, atropine oxide has been used to develop polymeric-based metal oxide nanoparticles for potentiometric detection in pharmaceutical dosage forms . Additionally, this compound has been investigated for its electrochemical properties, which could be useful in developing new sensors and biosensors .
Mechanism of Action
Atropine oxide, like atropine, operates as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities . This mechanism of action makes this compound useful in treating conditions that involve excessive parasympathetic activity.
Comparison with Similar Compounds
Atropine oxide is similar to other anticholinergic compounds, such as scopolamine, anisodamine, anisodine, and tiotropium. These compounds share a common mechanism of action, as they all act as muscarinic antagonists .
Similar Compounds
- Scopolamine
- Anisodamine
- Anisodine
- Tiotropium
Properties
CAS No. |
4438-22-6 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |
InChI Key |
HGWPFSBHDACWNL-UHFFFAOYSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
4438-22-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















